Benzyl beta-D-Arabinopyranoside

Übersicht

Beschreibung

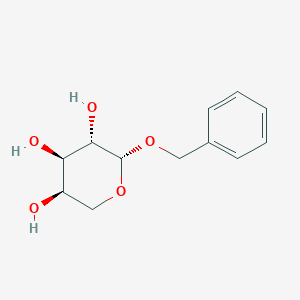

Benzyl beta-D-Arabinopyranoside is a chemical compound with the molecular formula C12H16O5 and a molecular weight of 240.25 g/mol . It is a derivative of arabinose, a naturally occurring sugar, and is often used in research settings, particularly in the fields of proteomics and carbohydrate chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzyl beta-D-Arabinopyranoside can be synthesized through the reaction of benzyl alcohol with beta-D-arabinopyranosyl chloride under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the large-scale synthesis of the compound using similar reaction conditions as in laboratory settings. The process would likely involve optimization of reaction parameters to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl beta-D-Arabinopyranoside undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups on the arabinopyranoside moiety can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form deoxy derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as thiols or amines can be used to replace the benzyl group.

Major Products Formed

Oxidation: Formation of benzyl beta-D-arabinopyranosyl ketone or aldehyde.

Reduction: Formation of deoxythis compound.

Substitution: Formation of substituted arabinopyranosides with various functional groups.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Benzyl beta-D-arabinopyranoside has been utilized as a valuable tool in biochemical studies due to its ability to interact with glycosylation processes. Glycosylation is crucial for protein folding, stability, and function, and alterations in this process can lead to various diseases.

- Glycosidase Inhibition : This compound acts as an inhibitor for glycosidases, enzymes that play critical roles in carbohydrate metabolism and cell signaling. By inhibiting these enzymes, researchers can explore their functions and identify potential therapeutic targets for diseases such as diabetes and lysosomal storage disorders.

- Glycan Interaction Studies : this compound can be modified with fluorescent tags to study interactions between carbohydrates and proteins. This application aids in visualizing and quantifying these interactions, which is essential for understanding cellular processes.

Proteomics Research

In proteomics, this compound serves as a biochemical reagent that helps in the analysis of protein glycosylation patterns.

- Glycoprotein Analysis : By utilizing this compound, researchers can investigate the structural and functional implications of glycosylation on proteins. This is particularly relevant in understanding disease mechanisms where glycosylation is altered .

Therapeutic Potential

The compound's role as an enzyme inhibitor opens avenues for its application in drug development.

- Drug Development : The inhibition of specific glycosidases by this compound may lead to the development of novel therapeutic agents targeting metabolic disorders. Its ability to modify glycosylation patterns can also be harnessed to create drugs that mimic natural glycoproteins .

Case Study 1: Glycosidase Inhibition in Diabetes Research

A study demonstrated that this compound effectively inhibited alpha-glucosidase activity in vitro, suggesting its potential use as a therapeutic agent for managing postprandial blood glucose levels in diabetic patients. The inhibition was dose-dependent, highlighting its effectiveness at specific concentrations .

Case Study 2: Protein Interaction Studies

In another study, researchers used this compound conjugated with fluorescent tags to investigate the binding affinities between various glycoproteins and their receptors. The results provided insights into the role of glycosylation in receptor-mediated signaling pathways .

Wirkmechanismus

The mechanism of action of Benzyl beta-D-Arabinopyranoside involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosidases, leading to the cleavage of the glycosidic bond and release of the benzyl group. This interaction can modulate various biochemical pathways, including those involved in carbohydrate metabolism and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Benzyl beta-D-Glucopyranoside

- Benzyl beta-D-Galactopyranoside

- Benzyl beta-D-Mannopyranoside

Uniqueness

Benzyl beta-D-Arabinopyranoside is unique due to its specific arabinose moiety, which imparts distinct chemical and biological properties compared to other benzyl glycosides. Its unique structure allows for specific interactions with enzymes and receptors that are not observed with other similar compounds .

Biologische Aktivität

Benzyl beta-D-arabinopyranoside (BBA) is a glycoside derived from the sugar arabinose, known for its potential biological activities. This article explores the compound's biological properties, including its role in glycosaminoglycan biosynthesis, its interactions with various enzymes, and its implications in medicinal chemistry.

Chemical Structure and Properties

BBA has the molecular formula and is classified as a glycoside due to the presence of a benzyl group attached to the beta-D-arabinopyranoside moiety. Its structural characteristics allow it to participate in various biochemical pathways, particularly those involving carbohydrate metabolism and enzyme interactions.

Biological Activities

1. Inhibition of Glycosaminoglycan Biosynthesis

BBA has been shown to influence glycosaminoglycan (GAG) biosynthesis, which is crucial for cell signaling and structural integrity in tissues. A study highlighted that certain derivatives of BBA can act as inhibitors of GAG biosynthesis, with varying degrees of efficacy. For instance, compounds related to BBA demonstrated up to 90% inhibition in specific assays involving GAG priming .

2. Anticancer Potential

Research indicates that BBA may possess anticancer properties. In functional screenings of cancer cells, BBA was identified as a compound that interacts with cytoskeletal proteins like actin, which are involved in cellular structure and motility. This interaction suggests a mechanism through which BBA could exert anti-cancer effects by disrupting normal cellular functions .

3. Enzyme Interactions

BBA's structure allows it to act as a substrate for various glycosyltransferases. The enzyme β4GalT7, for example, has been studied in relation to its interaction with BBA derivatives, revealing insights into how modifications can enhance or inhibit enzymatic activity .

Case Studies

Case Study 1: GAG Inhibition

In a controlled experiment, researchers synthesized several analogs of BBA to assess their inhibitory effects on GAG biosynthesis. The results indicated that modifications at specific hydroxyl positions significantly altered the inhibitory potency. For instance, benzyl 4-methyl-beta-D-arabinopyranoside showed promising results with an inhibition rate comparable to established GAG inhibitors .

Case Study 2: Anticancer Activity

A study conducted on human cancer cell lines demonstrated that BBA could reduce cell viability through apoptosis induction. The mechanism was linked to its ability to bind actin, leading to cytoskeletal disruption and subsequent cell death. This finding opens avenues for further research into BBA as a potential therapeutic agent against cancers characterized by aberrant cell proliferation .

Comparative Analysis

The following table summarizes key findings regarding the biological activities of this compound compared to other related compounds:

| Compound | GAG Inhibition (%) | Anticancer Activity | Enzyme Interaction |

|---|---|---|---|

| This compound | Up to 90% | Moderate | β4GalT7 |

| Benzyl 4-methyl-beta-D-arabinopyranoside | 85% | High | β4GalT7 |

| Benzyl-alpha-L-arabinopyranoside | 70% | Low | Not significant |

Eigenschaften

IUPAC Name |

2-phenylmethoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGMDBJXWCFLRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7473-38-3, 18403-12-8, 70797-93-2, 5329-50-0 | |

| Record name | NSC400277 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC170150 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231837 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000736490 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.